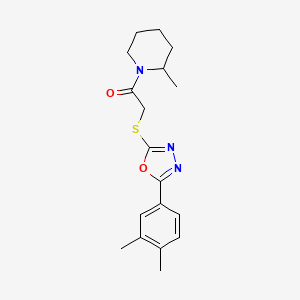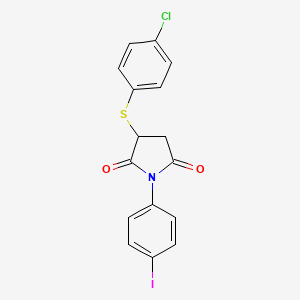
1-ACETYL-N-(2,1,3-BENZOTHIADIAZOL-4-YL)AZETIDINE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ACETYL-N-(2,1,3-BENZOTHIADIAZOL-4-YL)AZETIDINE-3-CARBOXAMIDE: is a complex organic compound that incorporates a benzothiadiazole moiety. Benzothiadiazole derivatives are known for their strong electron-withdrawing properties, making them valuable in various scientific applications, particularly in the field of organic electronics .
Mechanism of Action
Target of Action
It’s known that 2,1,3-benzothiadiazole (bt) derivatives, which this compound is a part of, are important acceptor units used in the development of photoluminescent compounds . They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Mode of Action
Bt and its derivatives are known for their strong electron-withdrawing ability . This property can improve the electronic properties of the resulting organic materials .
Biochemical Pathways
Bt and its derivatives are known to be used in the development of photoluminescent compounds , suggesting a potential role in light-emitting biochemical pathways.
Result of Action
Given its role in the development of photoluminescent compounds , it may contribute to the generation of light in certain applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ACETYL-N-(2,1,3-BENZOTHIADIAZOL-4-YL)AZETIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiadiazole core, which can be synthesized through the diazotization of 2-aminothiophenol followed by cyclization . The azetidine ring can be introduced through nucleophilic substitution reactions, and the acetyl and carboxamide groups are added in subsequent steps using standard organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques like chromatography, and the employment of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions: 1-ACETYL-N-(2,1,3-BENZOTHIADIAZOL-4-YL)AZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzothiadiazole moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 1-ACETYL-N-(2,1,3-BENZOTHIADIAZOL-4-YL)AZETIDINE-3-CARBOXAMIDE is used in the synthesis of photoluminescent compounds and organic light-emitting diodes (OLEDs) due to its strong electron-withdrawing properties .
Biology and Medicine: This compound and its derivatives are being explored for their potential in photodynamic therapy and as fluorescent probes for biological imaging .
Industry: In the industrial sector, it is used in the development of organic solar cells and organic field-effect transistors (OFETs) due to its ability to improve the electronic properties of materials .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: A simpler derivative used in similar applications.
1,2,3-Benzothiadiazole: Another derivative with slightly different electronic properties.
Uniqueness: 1-ACETYL-N-(2,1,3-BENZOTHIADIAZOL-4-YL)AZETIDINE-3-CARBOXAMIDE is unique due to the presence of the azetidine ring, which can introduce additional steric and electronic effects, enhancing its utility in specific applications like OLEDs and biological imaging .
Properties
IUPAC Name |
1-acetyl-N-(2,1,3-benzothiadiazol-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-7(17)16-5-8(6-16)12(18)13-9-3-2-4-10-11(9)15-19-14-10/h2-4,8H,5-6H2,1H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSPRRKBKKEARB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide](/img/structure/B2491983.png)
![1-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine](/img/structure/B2491984.png)
![2-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2491986.png)

![(Z)-2-(2,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2491989.png)
![5,7-dimethyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B2491990.png)
![3-[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2491992.png)
![Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491993.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B2491997.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2491999.png)
